molecular formula C19H23F3N4O2 B2961480 4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034291-64-8

4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2961480
CAS RN: 2034291-64-8
M. Wt: 396.414
InChI Key: NFIMRXPBYVUSIX-UHFFFAOYSA-N
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Description

4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23F3N4O2 and its molecular weight is 396.414. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses and Antagonist Activities

Syntheses and 5-HT2 Antagonist Activity : A series of compounds, including 1,2,4-triazol-3(2H)-one derivatives, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Among these, certain compounds demonstrated potent 5-HT2 antagonist activity, which was higher than that of known compounds like ritanserin, without showing alpha 1 antagonist activity in vivo. This highlights the compound's relevance in designing 5-HT2 antagonists for potential therapeutic applications (Watanabe et al., 1992).

Inhibition of Soluble Epoxide Hydrolase

Discovery of Piperidine-4-carboxamides as Inhibitors : Piperidine-4-carboxamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, showcasing the critical role of the triazine heterocycle for high potency and selectivity. These findings open avenues for exploring these compounds in various disease models, emphasizing their importance in pharmaceutical research (Thalji et al., 2013).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Triazole Derivatives : The creation and evaluation of new 1,2,4-triazole derivatives have shown significant antimicrobial activities, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new and effective antimicrobial compounds (Bektaş et al., 2007).

Novel Synthetic Approaches

Novel Synthesis of Triazoles : A novel one-pot three-component reaction has been developed for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating a versatile method for accessing a wide range of triazole derivatives. This methodological advancement provides a new tool for organic and medicinal chemistry research (Zhang et al., 2013).

Analgesic and Anesthetic Agents

Novel Class of Analgesic and Anesthetic Agents : Research into 4-anilidopiperidines has led to the discovery of potent opioid analgesic and anesthetic agents with favorable pharmacological profiles. These findings are crucial for developing safer and more effective analgesics and anesthetics, with implications for outpatient surgical and pain control techniques (Kudzma et al., 1989).

properties

IUPAC Name

4-methyl-2-[1-(3-phenylbutanoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-13(14-6-4-3-5-7-14)12-16(27)25-10-8-15(9-11-25)26-18(28)24(2)17(23-26)19(20,21)22/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIMRXPBYVUSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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